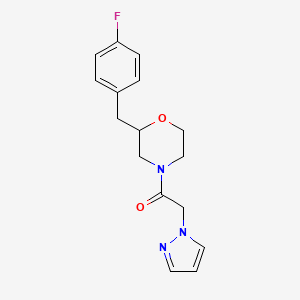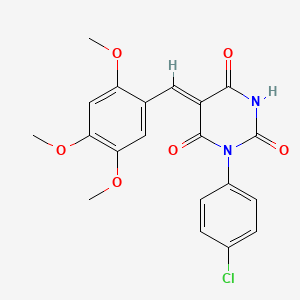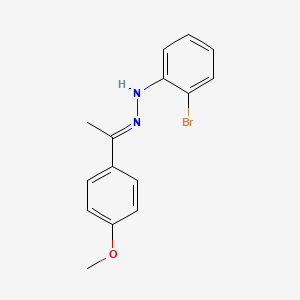
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as CFTRinh-172, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating ion transport across cell membranes.
作用機序
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide selectively inhibits the CFTR channel by binding to a specific site on the channel protein. This binding prevents the opening of the channel, leading to reduced ion transport across cell membranes. The inhibition of CFTR channel activity by N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In cystic fibrosis, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide improves mucus clearance and lung function by increasing CFTR channel activity. In polycystic kidney disease, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide reduces cyst growth and improves kidney function by inhibiting CFTR channel activity. In secretory diarrhea, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide reduces fluid secretion and diarrhea by inhibiting CFTR channel activity.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the CFTR channel, its ability to inhibit CFTR channel activity, and its potential therapeutic applications in various diseases. However, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide also has some limitations for lab experiments, including its synthetic nature, its potential toxicity, and its limited availability.
将来の方向性
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several potential future directions for scientific research. These include the development of more selective CFTR inhibitors, the investigation of the therapeutic potential of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in other diseases, and the exploration of the mechanisms underlying N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide's effects on ion transport and disease pathology. Additionally, future research could focus on optimizing the synthesis method of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide to improve its availability and reduce potential toxicity.
In conclusion, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide selectively inhibits the CFTR channel, leading to improved ion transport and reduced disease pathology. While N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for lab experiments, it also has some limitations. Future research could focus on developing more selective CFTR inhibitors, investigating the therapeutic potential of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in other diseases, and optimizing its synthesis method.
合成法
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared through a multi-step synthesis process. The synthesis involves the reaction of 5-chloro-2-methylbenzoic acid with piperidine and 4-fluorobenzoyl chloride to produce the intermediate compound, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxylic acid. This intermediate compound is then converted into N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide through the reaction with thionyl chloride and piperidine.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to increase the activity of the CFTR channel, leading to improved ion transport and mucus clearance in the lungs. In polycystic kidney disease, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to reduce cyst growth and improve kidney function. In secretory diarrhea, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to inhibit the secretion of chloride ions, leading to reduced fluid secretion and diarrhea.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-13-4-7-16(21)11-18(13)23-19(25)15-3-2-10-24(12-15)20(26)14-5-8-17(22)9-6-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGKOZPALLATGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)
![4-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6007172.png)

![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)
![4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6007208.png)

![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one](/img/structure/B6007212.png)

![4-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007236.png)


![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)